3'-Amino-3'-deoxythymidine
Overview
Description
Synthesis Analysis
The synthesis of 3'-Amino-3'-deoxythymidine and its derivatives can be accomplished through various methods. One approach involves the reaction of 1-(2,3-dideoxy-3-0-mesyl-5-0-trityl-β-D-threo-pentofuranosyl)thymine with an appropriate amine. Another method uses 3'-amino-5'-0-trityl-3'-deoxy-thymidine as a precursor, reacting it with an appropriate aldehyde or ketone followed by sodium borohydride reduction. An improved synthesis from 3'-azido-5'-0-trityl-3'-deoxythymidine using sodium borohydride has also been described, highlighting the versatility of synthetic approaches for this compound (Celewicz et al., 1993).
Molecular Structure Analysis
The molecular structure of 3'-Amino-3'-deoxythymidine has been elucidated through solid-state and solution conformation studies. An X-ray diffraction study showed the glycosidic torsion angle in the syn region, stabilized by a hydrogen-bonded network, while 1H NMR in solution indicated a more common anti region with sugar puckering. This dual conformation highlights the compound's flexible molecular architecture, facilitating its interaction with biological targets (Kovács et al., 1991).
Chemical Reactions and Properties
3'-Amino-3'-deoxythymidine participates in a variety of chemical reactions, forming complexes and derivatives with significant biological activities. Its amino group allows for the creation of oligonucleotide analogues and hybrid molecules, demonstrating its versatility in chemical synthesis and potential applications in biotechnology and pharmacology (Gryaznov & Letsinger, 1992).
Scientific Research Applications
1. Synthesis of Oligodeoxynucleotide N3′→P5′ Phosphoramidates
- Summary of Application: Oligodeoxynucleotide N3′→P5′ phosphoramidates are promising candidates for antisense therapeutics, as well as for diagnostic applications . They are synthesized using a phosphoramidite amine-exchange reaction in the key coupling step .
- Methods of Application: The synthesis is performed using only 3.6 equivalents (equiv.) of monomer . An improved oxidation reagent consisting of hydrogen peroxide, water, pyridine, and THF is also introduced . A reverse-phase purification methodology employing a ribonucleotide purification handle that is removed under non-acidic conditions is used .
- Results or Outcomes: The synthesis and purification of uniformly modified N3′→P5′ phosphoramidate oligodeoxynucleotides, as well as their chimera containing phosphodiester and/or phosphorothioate linkages at predefined positions, were successfully achieved using these new methodologies .
2. Synthesis of Oligonucleotides Containing Aminodeoxythymidine Units
- Summary of Application: Procedures are described for synthesis via solid support methodology of oligonucleotide analogues derived in part from 3′-amino-3′-deoxythymidine . These oligonucleotides form unusually stable complexes with poly (dA), poly (A), and oligo (dA) .
- Methods of Application: The synthesis involves solid support methodology . Oligothymidylate decamers terminated with a 3′-amino group or containing a 3′-NHP (O) (O − )O-5′ Internucleoside link are synthesized .
- Results or Outcomes: The synthesized oligonucleotides form unusually stable complexes with poly (dA), poly (A), and oligo (dA) . The effect of the 3′-amino group is general for oligonucleotide derivatives as indicated by enhanced Tm values for heteroduplex complexes .
3. Tetrazole-Mediated Phosphoramidite Amine-Exchange Equilibrium Studies
- Summary of Application: The tetrazole-mediated phosphoramidite amine-exchange equilibrium was studied in solution by 31 P NMR . This study is crucial for understanding the key coupling step in the synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates .
- Methods of Application: The study utilized 5′-O-(4,4′-dimethoxytrityl)-3′-amino-3′-deoxythymidine (5′-O-DMT-3′-amino T) as a model for the solid-supported 3′-amino(oligo)nucleotide .
- Results or Outcomes: The results of 31 P NMR studies led to an improved amine-exchange methodology .
4. Synthesis of Aminodeoxythymidine Derivatives
- Summary of Application: An efficient method of reduction of 3′-azido-3′-deoxythymidine and its 5′-protected derivatives to 3′-aminothymidine derivatives was suggested .
- Methods of Application: The synthesis was performed on a palladium catalyst using ammonium formate as a source of hydrogen .
- Results or Outcomes: The method provided an efficient synthesis of 3′-amino-3′-deoxythymidine derivatives .
properties
IUPAC Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGXWUUOVPPB-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966879 | |
Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Amino-3'-deoxythymidine | |
CAS RN |
52450-18-7 | |
Record name | 3'-Aminothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-AMINO-3'-DEOXYTHYMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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